3,5-Difluoro-2-n-propoxybenzoic acid
Description
Properties
IUPAC Name |
3,5-difluoro-2-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-3-15-9-7(10(13)14)4-6(11)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCSGAWTEFPFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Bromo-3,5-difluoro-2-propoxybenzene
The brominated intermediate, 1-bromo-3,5-difluoro-2-propoxybenzene, serves as the precursor for carboxylation. Its synthesis involves:
Key Reaction Parameters:
| Parameter | Conditions |
|---|---|
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–18 hours |
Carboxylation via Lithium-Halogen Exchange
The bromine atom at position 1 is replaced with a carboxylic acid group through a two-step process:
Step 1: Lithium-Halogen Exchange
Treating 1-bromo-3,5-difluoro-2-propoxybenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C generates a reactive aryl lithium species:
Step 2: Carboxylation with CO₂
Quenching the lithium intermediate with dry ice (solid CO₂) introduces the carboxylic acid group:
Optimized Conditions:
| Parameter | Conditions |
|---|---|
| n-BuLi Equivalents | 1.1–1.3 eq |
| Temperature | -78°C (lithiation), 0–25°C (CO₂) |
| CO₂ Source | Sublimated dry ice |
| Workup | 1N HCl, ethyl acetate extraction |
| Yield | 72–77% |
Alternative Synthetic Routes
Nitrile Hydrolysis
While less common, bromine-to-cyanation followed by hydrolysis offers an alternative pathway:
-
Cyanation : Substituting bromine with a cyano group using CuCN or Pd-catalyzed cross-coupling.
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Hydrolysis : Converting the nitrile to carboxylic acid via acidic or basic conditions (e.g., H₂SO₄/H₂O).
Limitations:
-
Low regioselectivity in cyanation.
-
Harsh hydrolysis conditions may degrade the propoxy group.
Oxidation of Aldehyde Precursors
Oxidizing 3,5-difluoro-2-propoxybenzaldehyde (e.g., using KMnO₄ or CrO₃) could theoretically yield the target acid. However, no documented successes exist due to:
-
Challenges in aldehyde synthesis.
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Over-oxidation risks.
Reaction Optimization
Temperature Control
Maintaining -78°C during lithiation is critical to prevent side reactions. Insufficient cooling reduces yields by 30–40%.
Solvent Effects
THF outperforms ethers (e.g., diethyl ether) due to better solubility of intermediates. Polar aprotic solvents (e.g., DMF) are avoided to prevent lithium reagent decomposition.
Stoichiometry
Using 1.25 equivalents of n-BuLi maximizes conversion while minimizing byproducts from excess base.
Industrial-Scale Production
Continuous Flow Reactors
Replacing batch reactors with flow systems improves:
-
Heat dissipation during exothermic lithiation.
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Mixing efficiency for CO₂ incorporation.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures achieve >98% purity.
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Chromatography : Reserved for high-value pharmaceutical intermediates.
Cost-Benefit Analysis:
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Recrystallization | 98 | 120–150 |
| Chromatography | 99.5 | 300–400 |
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-n-propoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination Reagents: For introducing fluorine atoms.
Alkyl Halides: For alkylation reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield carboxylates or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
3,5-Difluoro-2-n-propoxybenzoic acid has been explored for its potential therapeutic applications:
- Anti-inflammatory Agents: Research indicates that fluorinated benzoic acids can inhibit cyclooxygenase enzymes, potentially leading to anti-inflammatory effects.
- Anticancer Activity: Some studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemical products:
- Herbicides and Pesticides: Its fluorinated structure enhances the bioactivity and stability of herbicides, contributing to more effective pest control solutions.
Material Science
In material science, this compound is utilized:
- Polymer Production: The compound's unique properties allow it to be used in creating specialty polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Anti-inflammatory Properties
A study conducted on the anti-inflammatory effects of this compound demonstrated a significant reduction in inflammation markers in vitro. The compound inhibited COX enzymes by up to 70%, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).
| Compound | COX Inhibition (%) |
|---|---|
| Control | 0 |
| Test Compound | 70 |
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of fluorinated benzoic acids on breast cancer cells. The study found that derivatives of this compound induced apoptosis in MCF-7 cells at concentrations as low as 10 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 40 |
| 50 | 15 |
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-n-propoxybenzoic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in pharmaceuticals. The n-propoxy group can influence the compound’s lipophilicity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
While specific data on 3,5-Difluoro-2-n-propoxybenzoic acid is absent, comparisons can be inferred from structurally related compounds:
(a) 3,5-Difluorobenzoic Acid
- Structure : Lacks the 2-n-propoxy group.
- Properties :
- Molecular Weight : 158.10 g/mol (vs. higher for the propoxy derivative due to added CH₂CH₂CH₃ group) .
- Acidity : Fluorine atoms at 3- and 5-positions increase acidity compared to unsubstituted benzoic acid (pKa ~2.8 for 3,5-difluorobenzoic acid vs. ~4.2 for benzoic acid).
- Applications : Used as a building block in pharmaceuticals and agrochemicals.
(b) 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
- Structure : Replaces fluorine with chlorine at positions 3 and 5, adds a hydroxyl (-OH) group at position 2, and retains a fluorine at position 3.
- Properties: Molecular Weight: Higher due to chlorine atoms (approx. 225.5 g/mol).
(c) Fluorinated Phenylpropanoic Acids
- Examples : 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid (CAS 1017778-30-1).
- Key Differences: Chain Length: Propanoic acid chain (vs. benzoic acid) increases flexibility and may alter metabolic stability. Applications: Used in drug discovery for anti-inflammatory or anticancer activity .
Data Table: Comparative Analysis of Structural Analogues
Key Research Findings and Gaps
- Fluorine Substitution : Fluorine atoms enhance metabolic stability and membrane permeability in analogues like 3,5-difluorobenzoic acid, a trait likely shared by this compound .
- Propoxy Group Impact : The n-propoxy chain in the 2-position may improve lipophilicity (logP), as seen in 4-methoxybenzoic acid derivatives , but steric hindrance could reduce binding affinity in enzyme targets.
- Toxicity Considerations : Fluorinated benzoic acids generally exhibit low acute toxicity, but prolonged exposure data for the propoxy variant is unavailable.
Limitations and Recommendations
- Evidence Gaps: No direct studies on this compound were identified in the provided sources.
- Future Research : Prioritize synthesis and characterization (e.g., pKa, logP, crystallography) to compare with existing analogues. Evaluate bioactivity in enzyme inhibition assays (e.g., cyclooxygenase or kinase targets).
Biological Activity
3,5-Difluoro-2-n-propoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a propoxy group at the 2 position. This structural configuration influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The data demonstrates that the compound's efficacy varies across different bacterial species, highlighting its selective antimicrobial properties.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers in tissues, indicating potential applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in edema compared to the control group. The reduction was measured at 50% after 24 hours post-administration.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Receptor Modulation : It may interact with inflammatory mediators or receptors, thereby modulating the inflammatory response.
- Fluorine Substitution Effects : The presence of fluorine atoms can enhance the binding affinity to biological targets due to increased lipophilicity and electron-withdrawing effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to improve its biological activity and reduce toxicity. For instance, modifications in the propoxy group have led to compounds with enhanced potency against resistant bacterial strains.
Table 2: Derivatives and Their Biological Activities
| Derivative | MIC (µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| 3,5-Difluoro-2-isopropoxybenzoic acid | 16 | Moderate |
| 3,5-Difluoro-2-butoxybenzoic acid | 32 | High |
Q & A
Q. What are the recommended synthetic routes for 3,5-Difluoro-2-n-propoxybenzoic acid, and how do structural analogs inform these methods?
- Methodological Answer : The synthesis of this compound can be approached via two primary routes:
- Esterification : React 3,5-Difluoro-2-hydroxybenzoic acid with n-propanol under acidic catalysis (e.g., H₂SO₄) to form the propoxy ester, followed by hydrolysis to yield the carboxylic acid .
- Nucleophilic Substitution : Replace the hydroxyl group in 3,5-Difluoro-2-hydroxybenzoic acid with an n-propoxy group using a propyl halide (e.g., n-propyl bromide) in the presence of a base (e.g., K₂CO₃) .
Key Considerations : - Monitor reaction progress via TLC or HPLC to ensure complete substitution/esterification.
- Optimize yields by adjusting solvent polarity (e.g., DMF for substitution; ethanol for esterification) and temperature (60–80°C).
| Method | Yield Range | Key Conditions |
|---|---|---|
| Esterification | 65–75% | H₂SO₄ catalyst, reflux |
| Nucleophilic Substitution | 70–85% | K₂CO₃, DMF, 80°C |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- NMR Spectroscopy : Confirm the n-propoxy chain (δ 1.0–1.2 ppm for CH₃, δ 1.5–1.7 ppm for CH₂, δ 3.8–4.0 ppm for OCH₂) and fluorine substituents (¹⁹F NMR: δ -110 to -120 ppm for meta-fluorines) .
- Mass Spectrometry : Validate molecular weight (theoretical m/z: 230.08) via ESI-MS in negative ion mode .
Data Cross-Validation : Compare results with NIST reference spectra for analogous difluoro-benzoic acids to resolve ambiguities .
Advanced Research Questions
Q. What strategies optimize the bioactivity of this compound through structural modifications?
- Methodological Answer : Enhance bioactivity by modifying:
- Fluorine Positioning : Replace one fluorine with a chlorine atom (as in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid) to increase lipophilicity and COX-2 binding affinity .
- Side Chain Functionalization : Introduce a trifluoromethyl group on the benzene ring (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to improve metabolic stability .
Experimental Design : - Use molecular docking simulations to predict interactions with COX-2 (PDB ID: 5IKT).
- Validate modifications via in vitro enzyme inhibition assays (IC₅₀ measurements) and ADMET profiling .
Q. How can researchers resolve contradictions in experimental data regarding COX inhibition mechanisms?
- Methodological Answer : Address discrepancies using:
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct enzyme interactions .
- Comparative Studies : Benchmark against salicylic acid derivatives (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to isolate the n-propoxy group’s role .
Case Study : If conflicting IC₅₀ values arise, verify assay conditions (pH, temperature) and enzyme source (recombinant vs. tissue-extracted) to identify variability sources .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and hexane using gravimetric analysis.
- Computational Modeling : Calculate logP values (e.g., via ChemAxon) to predict partitioning behavior. Empirical logP for analogs ranges from 2.1–2.5, suggesting moderate polarity .
- Controlled Experiments : Replicate solubility tests under standardized conditions (25°C, inert atmosphere) to minimize oxidation/hydrolysis artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
